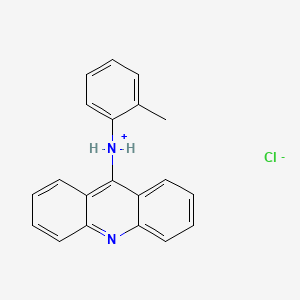

9-(o-Toluidino)acridine hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

75651-09-1 |

|---|---|

Molekularformel |

C20H17ClN2 |

Molekulargewicht |

320.8 g/mol |

IUPAC-Name |

acridin-9-yl-(2-methylphenyl)azanium;chloride |

InChI |

InChI=1S/C20H16N2.ClH/c1-14-8-2-5-11-17(14)22-20-15-9-3-6-12-18(15)21-19-13-7-4-10-16(19)20;/h2-13H,1H3,(H,21,22);1H |

InChI-Schlüssel |

YLQIRUDTJBBHQG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |

Kanonische SMILES |

CC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 9-(o-Toluidino)acridine hydrochloride is its potential as an anticancer agent . Acridine derivatives have been extensively studied for their ability to intercalate DNA, which can disrupt cancer cell proliferation.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including gastric and lung cancer cells. It operates through mechanisms such as topoisomerase inhibition and induction of apoptosis in cancer cells, which are crucial for effective cancer therapy .

- Comparative Efficacy : In studies comparing 9-(o-Toluidino)acridine hydrochloride with established chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin, it has shown promising results with lower IC50 values against certain cancer cell lines, indicating higher potency .

Molecular Biology Applications

In the realm of molecular biology, acridine derivatives are frequently used as nucleic acid stains .

- Fluorescent Properties : 9-(o-Toluidino)acridine hydrochloride can bind to nucleic acids and exhibit fluorescence upon binding. This property is utilized in various assays to visualize DNA and RNA within cells, facilitating studies on gene expression and cellular processes .

- Cellular Imaging : The compound's ability to selectively stain nucleic acids makes it a valuable tool for imaging techniques such as fluorescence microscopy and flow cytometry. This application is vital for tracking cellular events and understanding the dynamics of nucleic acids during cellular processes .

Antimicrobial Activity

Beyond its anticancer properties, 9-(o-Toluidino)acridine hydrochloride has demonstrated antimicrobial activity .

- Broad Spectrum : Research indicates that acridine derivatives can inhibit the growth of various bacteria and fungi. This antimicrobial action is attributed to their ability to penetrate microbial membranes and interfere with nucleic acid synthesis .

- Potential Therapeutic Agent : Given the rise in antibiotic resistance, compounds like 9-(o-Toluidino)acridine hydrochloride offer a promising avenue for developing new antimicrobial therapies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of acridine derivatives is critical for optimizing their biological activities.

- Modification Effects : Studies have shown that modifications at the 9-position of the acridine ring can significantly alter the biological activity of these compounds. For instance, substituents like methyl or methoxy groups can enhance anticancer efficacy while reducing toxicity to normal cells .

- Designing Hybrid Drugs : The development of hybrid drugs that combine acridine with other pharmacophores is an emerging strategy aimed at creating more effective treatments with fewer side effects .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acridine Derivatives

Substituent Effects on Physicochemical Properties

- 9-Aminoacridine Hydrochloride (CAS 134-50-9): Substituent: Amino group (-NH₂) at the 9-position. Key Properties: High fluorescence, DNA intercalation via 1:1 and 2:1 complex formation with dinucleotides, preference for alternating purine-pyrimidine sequences .

- 9-(o-Nitroanilino)acridine Hydrochloride (CAS 75775-72-3): Substituent: o-Nitroanilino group (-NH-C₆H₄-NO₂). Key Properties: Molecular weight 351.08 g/mol, hydrogen bond donor/acceptor count = 1/4, intercalative DNA binding inferred from structural similarity .

- Cyclopentaquinoline-Acridine Hybrids (Compounds 3b–3h): Substituent: Cyclopentaquinoline linked via alkyl chains (C3–C9) to acridine. Key Properties: Melting points increase with alkyl chain length (160°C for C6 chain to 190–195°C for C9 chain), confirmed by FTIR, NMR, and MS .

- 9-(o-Toluidino)acridine Hydrochloride: Substituent: o-Toluidino group (-NH-C₆H₄-CH₃).

Table 1: Structural and Physical Comparison

DNA Interaction and Anticancer Potential

- 9-Aminoacridine Hydrochloride: Binds DNA via intercalation, inducing frameshift mutations; used in antimalarial and antibacterial research .

- Alkene-Substituted Acridines (e.g., 9-[(E)-2-phenylethenyl]acridine) : Exhibit stronger DNA binding (UV-Vis and fluorescence quenching) due to extended planar structures .

Mitochondrial and Hepatocyte Toxicity

- Acridine Derivatives (e.g., tacrine, 9-aminoacridine): Cause mitochondrial membrane depolarization and ultrastructural damage in hepatocytes .

- Non-Acridine Cholinesterase Inhibitors (e.g., eserine): Lack subcellular ER changes but still damage mitochondria, suggesting acridine-specific toxicity pathways .

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution of 9-Chloroacridine

The most widely reported method involves the reaction of 9-chloroacridine with o-toluidine via nucleophilic aromatic substitution (SNAr). This approach leverages the electron-deficient nature of the acridine core, facilitating displacement of the chloro group by primary amines.

Procedure (Adapted from Patent CN111018782B):

- Reaction Setup :

- 9-Chloroacridine (1 equiv) and o-toluidine (3–5 equiv) are combined in a polar aprotic solvent (e.g., DMF, DMSO).

- The mixture is heated to 70–120°C under inert atmosphere for 3–12 hours.

- Workup :

- After cooling, the reaction is quenched with water, and the pH is adjusted to 12–14 using NaOH.

- The precipitate is filtered, washed, and dried to yield 9-(o-toluidino)acridine as a free base.

- Salt Formation :

Key Advantages :

- High yields (85–95%) due to mild conditions and minimal byproducts.

- Scalable for industrial production with solvent recycling.

Analytical Validation :

Thermal Cyclization of Benzyl-o-Toluidine Derivatives

An alternative route involves cyclization of N-benzyl-o-toluidine precursors under acidic conditions. This method mirrors classical acridine syntheses but introduces the o-toluidino group early in the sequence.

Procedure (Adapted from Historical Methods):

- Precursor Synthesis :

- Benzyl-o-toluidine is prepared via Schiff base formation between o-toluidine and benzaldehyde.

- Cyclization :

- Salt Formation :

Challenges :

Reductive Amination of 9-Aminoacridine

A less common approach involves reductive amination of 9-aminoacridine with o-tolualdehyde , though this method is more applicable to alkylamine derivatives.

Procedure (Adapted from WO2011051950A1):

- Condensation :

- 9-Aminoacridine and o-tolualdehyde are refluxed in ethanol with NaBH4 as a reducing agent.

- Isolation :

- The product is extracted with dichloromethane and purified by column chromatography.

- Hydrochloride Formation :

- Treatment with HCl in ether yields the hydrochloride salt.

Limitations :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–95% | >99% | High | Short route, minimal byproducts |

| Thermal Cyclization | 60–70% | 95–98% | Moderate | No need for pre-functionalized acridine |

| Reductive Amination | 50–60% | 90–95% | Low | Applicable to diverse aldehydes |

Mechanistic Insights

- Nucleophilic Substitution : The chloro group at C9 of acridine is activated toward displacement due to the electron-withdrawing effect of the aromatic system. o-Toluidine attacks the electrophilic carbon, facilitated by polar aprotic solvents that stabilize the transition state.

- Thermal Cyclization : Acid catalysis promotes both cyclodehydration and aromatization, forming the acridine ring while retaining the o-toluidino substituent.

Optimization Strategies

Characterization and Quality Control

Q & A

Q. Basic

- X-ray crystallography : Determines salt stoichiometry and counterion positioning .

- 1H/13C NMR : Confirms protonation states (e.g., NH2 vs. NH3+ in acridine amines) .

- Ion chromatography : Quantifies chloride content (theoretical ~12% for hydrochloride salts) .

- HPLC-UV/ELSD : Detects organic impurities (e.g., unreacted o-toluidine) with a C18 column and gradient elution .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Advanced

- pH adjustment : Acridine derivatives show pH-dependent solubility due to amine protonation (pKa ~9.90 for 9-aminoacridine) . Use buffered solutions (pH 4–6) to enhance aqueous solubility.

- Nanoparticle encapsulation : Lipid-based or polymeric nanoparticles improve bioavailability and reduce off-target toxicity .

- Lyophilization : Stabilize the hydrochloride salt for long-term storage by removing water .

What safety precautions are critical when handling 9-(o-Toluidino)acridine hydrochloride in the laboratory?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Collect chemical waste in sealed containers for incineration .

How can computational modeling guide the design of derivatives with enhanced selectivity for cancer cells?

Q. Advanced

- QSAR models : Correlate molecular descriptors (e.g., HOMO/LUMO energies, polar surface area) with cytotoxicity data .

- Molecular dynamics simulations : Predict DNA intercalation dynamics and binding free energies .

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.